2-Methyltetrahydrothiophen-3-one

説明

2-methylthiolan-3-one is a member of the class of tetrahydrothiophenes that is thiolane substituted by a methyl group at position 2 and an oxo group at position 3 respectively. It has a role as a flavouring agent and a metabolite. It is a member of tetrahydrothiophenes and a cyclic ketone. It derives from a hydride of a tetrahydrothiophene.

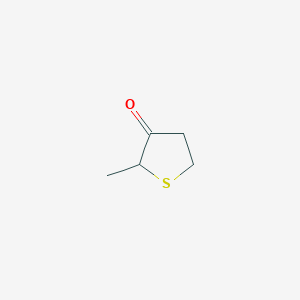

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylthiolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZZPMVKABUEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864428 | |

| Record name | 3(2H)-Thiophenone, dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

insoluble in water; soluble in alcohol, fats | |

| Record name | 2-Methyltetrahydrothiophen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/118/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.970 | |

| Record name | 2-Methyltetrahydrothiophen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/118/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13679-85-1 | |

| Record name | Dihydro-2-methyl-3(2H)-thiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrothiophen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Thiophenone, dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3(2H)-Thiophenone, dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-2-methylthiophen-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRAHYDROTHIOPHEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN0FKW9W4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyltetrahydrothiophen-3-one: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydrothiophen-3-one, also known as blackberry thiophenone, is a heterocyclic compound belonging to the tetrahydrothiophene class.[1] Its sulfur-containing structure is of interest in various chemical and biological applications. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and spectral analysis. While primarily recognized for its role in the flavor and fragrance industry, this document also explores its potential, albeit currently underexplored, as a scaffold in medicinal chemistry and drug development.

Chemical Properties and Structure

This compound is a light yellow liquid with a characteristic fruity and sulfurous odor.[2] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈OS | [2][3] |

| Molecular Weight | 116.18 g/mol | [1][2] |

| CAS Number | 13679-85-1 | [2][3] |

| Appearance | Light yellow liquid | [4] |

| Density | 1.119 g/mL at 25 °C | [2] |

| Boiling Point | 82 °C at 28 mmHg | [2] |

| Melting Point | 11.70 °C (Predicted) | [3] |

| Flash Point | 71 °C (159.8 °F) | |

| Refractive Index | n20/D 1.508 | [2] |

| SMILES | CC1C(=O)CCS1 | [1] |

| InChI | 1S/C5H8OS/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | [2] |

| InChIKey | YMZZPMVKABUEBL-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of this compound

Step 1: Michael Addition of Ethyl 2-mercaptopropionate to Ethyl Acrylate

This reaction forms the diester precursor, ethyl 3-[(1-ethoxycarbonyl)ethyl]thiopropanoate.

-

Reactants: Ethyl 2-mercaptopropionate and ethyl acrylate.

-

Catalyst: A weak base such as a primary or tertiary amine (e.g., triethylamine) or a phosphine catalyst (e.g., dimethylphenylphosphine) can be employed.[5][6]

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Procedure:

-

To a solution of ethyl 2-mercaptopropionate and ethyl acrylate in the chosen solvent, the catalyst is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for several hours to ensure completion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diester product. Purification can be achieved by vacuum distillation or column chromatography.

-

Step 2: Intramolecular Dieckmann Condensation

The diester from Step 1 is cyclized to form the β-keto ester, which upon hydrolysis and decarboxylation yields this compound.

-

Reactant: Ethyl 3-[(1-ethoxycarbonyl)ethyl]thiopropanoate.

-

Base: A strong base such as sodium ethoxide or sodium hydride is required to facilitate the intramolecular condensation.[7][8][9]

-

Solvent: Anhydrous ethanol or toluene.

-

Procedure:

-

The diester is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The base is added portion-wise at a controlled temperature (often 0 °C to room temperature).

-

The reaction mixture is then heated to reflux for several hours to drive the cyclization to completion.

-

After cooling, the reaction is quenched by the addition of an acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the enolate.

-

The resulting β-keto ester is then subjected to acidic or basic hydrolysis followed by decarboxylation (often by heating) to yield the final product, this compound.

-

The product is extracted with an organic solvent, washed, dried, and purified by vacuum distillation.

-

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR Spectroscopy:

-

Instrument: JEOL spectrometer.[1]

-

Frequency: 100.40 MHz.[1]

-

Solvent: Chloroform-d (CDCl₃).[1]

-

Observed Chemical Shifts (δ) in ppm and Intensities:

-

214.00 (C=O, Carbonyl carbon)

-

46.07 (C-S, Carbon adjacent to sulfur)

-

38.67 (CH₂, Methylene carbon)

-

23.46 (CH₂, Methylene carbon)

-

16.39 (CH₃, Methyl carbon)[1]

-

-

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy:

-

Instrument: Bruker Tensor 27 FT-IR.

-

Technique: ATR-Neat (DuraSamplIR II).

-

Key Vibrational Frequencies: A strong absorption band characteristic of the carbonyl group (C=O stretch) is expected in the region of 1700-1725 cm⁻¹. C-H stretching vibrations from the methyl and methylene groups would appear around 2850-3000 cm⁻¹. The C-S bond stretching is typically weak and appears in the fingerprint region (600-800 cm⁻¹).

-

Mass Spectrometry (MS)

While detailed high-resolution mass spectrometry data is not widely published, GC-MS analysis has been used to identify this compound in food and beverage samples. The expected fragmentation pattern would involve:

-

Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (m/z = 116).

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the methyl group (M-15) or the ethyl group from the other side.

-

McLafferty Rearrangement: If sterically possible, this could lead to the loss of a neutral alkene molecule.

-

Loss of CO: A characteristic fragmentation of ketones is the loss of a neutral carbon monoxide molecule (M-28).

-

Ring Cleavage: Fragmentation of the tetrahydrothiophene ring can also occur.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Applications in Drug Development and Signaling Pathways

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Thiophene derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[11]

Despite the prevalence of the thiophene motif in pharmaceuticals, this compound itself has not been extensively studied for its biological activity or its ability to modulate specific signaling pathways. The current body of scientific literature primarily focuses on its organoleptic properties for the food and fragrance industries.

However, its simple, chiral structure and the presence of a reactive ketone functional group make it an attractive starting material or scaffold for the synthesis of more complex, biologically active molecules. Researchers in drug discovery could utilize this compound as a building block to generate libraries of novel compounds for screening against various therapeutic targets.

Caption: Logical relationship of this compound in drug discovery.

Conclusion

This compound is a well-characterized compound with established applications in the flavor and fragrance industries. Its chemical properties and structure are well-documented, and plausible synthetic routes can be devised based on established organic chemistry principles. While its direct role in modulating biological signaling pathways and its application in drug development are currently underexplored areas of research, its structural features present it as a potentially valuable building block for the synthesis of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to unlock its full potential in medicinal chemistry.

References

- 1. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 97 , FG 13679-85-1 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Methyltetrahydrothiophen-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-Methyltetrahydrothiophen-3-one, a key heterocyclic ketone with applications in flavor, fragrance, and as a potential building block in pharmaceutical and materials science. This document provides a comprehensive overview of the plausible synthetic routes, detailed experimental protocols derived from closely related procedures, and quantitative data to support laboratory-scale and pilot-plant production.

Introduction

This compound, also known as blackberry thiophenone, is a sulfur-containing organic compound that contributes to the aroma of various foodstuffs.[1] Its unique structural motif, a five-membered thiolane ring with a ketone functionality and a methyl substituent, makes it a valuable target for organic synthesis. Beyond its sensory properties, the reactivity of the ketone and the sulfur heteroatom offers opportunities for further chemical transformations, rendering it a useful intermediate in drug discovery and materials science. This guide focuses on the chemical synthesis of this molecule, providing practical insights for its preparation.

Proposed Synthesis Pathways

Pathway 1: Michael Addition and Intramolecular Cyclization

This primary proposed pathway is adapted from the synthesis of the closely related 2,4-dimethyltetrahydrothiophen-3-one. The synthesis proceeds in two conceptual steps, which can often be performed in a "one-pot" manner:

-

Michael Addition: The reaction is initiated by the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this involves the reaction of 2-mercaptopropionic acid (or its ester) with acrylic acid (or its ester).

-

Intramolecular Cyclization: The resulting thioether intermediate undergoes an intramolecular condensation to form the five-membered ring of the target molecule. This cyclization is typically a Dieckmann-type condensation when esters are used as starting materials, or a related cyclization-decarboxylation when starting from carboxylic acids.

The overall reaction scheme is presented below:

Caption: Proposed synthesis of this compound.

The following table summarizes the projected quantitative data for the synthesis of this compound based on the analogous synthesis of 2,4-dimethyltetrahydrothiophen-3-one.

| Parameter | Value | Reference |

| Reactants | ||

| Acrylic Acid | 1.0 mol equivalent | Inferred |

| 2-Mercaptopropionic Acid | 1.0 - 1.1 mol equivalent | [2] |

| Catalyst | ||

| Lewis Acid (e.g., Cuprous Chloride) | 0.01 - 0.02 mol equivalent | [2] |

| Co-catalyst (e.g., Sodium p-toluenesulfonate) | 0.015 mol equivalent | [2] |

| Reaction Conditions | ||

| Temperature | 140 - 180 °C | [2] |

| Reaction Time | 4 - 6 hours | [2] |

| Product | ||

| Projected Yield | 70 - 90% | [2] |

| Purity (after distillation) | >99% | [2] |

This protocol is adapted from the procedure for the synthesis of 2,4-dimethyltetrahydrothiophen-3-one[2].

Materials:

-

Acrylic acid (1.0 mol, 72.06 g)

-

2-Mercaptopropionic acid (1.05 mol, 111.4 g)

-

Cuprous chloride (0.01 mol, 0.99 g)

-

Sodium p-toluenesulfonate (0.015 mol, 2.91 g)

-

Toluene (for workup)

-

1 M Sodium hydroxide solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a reaction flask equipped with a mechanical stirrer, thermometer, and distillation apparatus, add acrylic acid (72.06 g) and 2-mercaptopropionic acid (111.4 g).

-

Mix and stir the reactants, then add cuprous chloride (0.99 g) and sodium p-toluenesulfonate (2.91 g).

-

Heat the mixture with stirring to 140 °C and maintain for 2 hours.

-

After 2 hours, add an additional portion of cuprous chloride (0.99 g).

-

Increase the temperature to 160 °C and continue the reaction for another 2 hours.

-

Gradually increase the temperature to 180-190 °C and collect the distillate.

-

Dissolve the distillate in toluene and wash with 1 M aqueous sodium hydroxide solution until the aqueous layer is alkaline.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Remove the toluene by rotary evaporation, and purify the crude product by vacuum distillation to obtain this compound.

Caption: Experimental workflow for Pathway 1.

Biosynthesis Pathway

For context, it is noteworthy that this compound is also produced by microorganisms. The biosynthetic pathway in the bacterium Chitinophaga Fx7914 has been elucidated and involves the condensation of two key building blocks derived from amino acid metabolism.

-

Homocysteine: This amino acid derivative is transformed into 3-mercaptopropanal.

-

Pyruvate: This central metabolite serves as the second building block.

An acyloin-type condensation reaction between these two precursors furnishes a key intermediate which then cyclizes, dehydrates, and tautomerizes to yield racemic this compound.

Caption: Biosynthesis of this compound.

Conclusion

The synthesis of this compound is readily achievable through a Michael addition followed by an intramolecular cyclization, a pathway strongly supported by analogous chemical transformations. The proposed experimental protocol, derived from established procedures for similar molecules, offers a robust starting point for laboratory synthesis. This technical guide provides the necessary foundational information for researchers and drug development professionals to produce this valuable heterocyclic ketone for further investigation and application. Further optimization of reaction conditions may lead to improved yields and process efficiency.

References

Spectroscopic Data of 2-Methyltetrahydrothiophen-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyltetrahydrothiophen-3-one (CAS No. 13679-85-1), a heterocyclic ketone and flavor agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. This allows for a clear and concise comparison of its key spectral features.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~3.40 | q | 1H | ~7.0 | H-2 |

| ~2.90 | m | 2H | - | H-5 (CH₂) |

| ~2.60 | m | 2H | - | H-4 (CH₂) |

| ~1.35 | d | 3H | ~7.0 | 2-CH₃ |

Note: The ¹H NMR data is predicted based on the known structure and typical chemical shifts for similar compounds. A spectrum is noted as available from Sigma-Aldrich Co. LLC.[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 214.00 | C=O (C-3) |

| 46.07 | CH (C-2) |

| 38.67 | CH₂ (C-4) |

| 23.46 | CH₂ (C-5) |

| 16.39 | CH₃ |

Data sourced from PubChem, acquired on a JEOL instrument at 100.40 MHz in CDCl₃.[1]

IR Spectroscopic Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2970-2850 | C-H stretch (alkane) |

| ~1715 | C=O stretch (ketone) |

| ~1450 | C-H bend (CH₂) |

| ~1375 | C-H bend (CH₃) |

Note: The interpretation is based on characteristic IR absorption frequencies for organic molecules. An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[1]

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Relative Intensity |

| 116 | [M]⁺ (Molecular Ion) | High |

| 88 | [M - CO]⁺ | Moderate |

| 59 | [M - C₃H₅O]⁺ or [CH₃CHS]⁺ | High |

| 41 | [C₃H₅]⁺ | Moderate |

Note: The fragmentation pattern is proposed based on the known structure and common fragmentation pathways for ketones. The molecular ion peak at m/z 116 is confirmed by the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Instrumentation:

-

Sample: this compound, neat liquid.

-

Solvent: Deuterated chloroform (CDCl₃).

-

NMR Tubes: 5 mm diameter.

-

Instrument: 400 MHz (or higher) NMR spectrometer (e.g., JEOL, Bruker).

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-220 ppm.

-

Use a pulse angle of 30 degrees.

-

Set a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is less sensitive than the proton.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Identify peak multiplicities and measure coupling constants in the ¹H spectrum.

-

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials and Instrumentation:

-

Sample: this compound, neat liquid.

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR).

Procedure:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone, followed by a dry tissue.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically perform a background subtraction.

-

Label the major absorption peaks.

-

After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue to remove all traces of the sample.

-

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound and identify its molecular ion and major fragments.

Materials and Instrumentation:

-

Sample: this compound.

-

Solvent: A volatile organic solvent such as dichloromethane or hexane.

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable volatile solvent.

-

GC-MS Setup:

-

Injector: Set the injector temperature to 250°C.

-

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

MS Interface: Set the transfer line temperature to 280°C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: Set to 230°C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Injection and Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺) and the major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide: 2-Methyltetrahydrothiophen-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyltetrahydrothiophen-3-one, a heterocyclic ketone with significant applications in the flavor, fragrance, and potentially pharmaceutical industries. This document details its chemical identity, including its CAS number and a wide array of synonyms. A thorough compilation of its physicochemical properties is presented in a structured tabular format for ease of reference. Furthermore, this guide outlines a plausible synthetic pathway and a naturally occurring biosynthetic route. Detailed experimental protocols for the synthesis, purification, and analytical characterization by Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are provided to aid researchers in their laboratory work.

Chemical Identity and Synonyms

This compound is a sulfur-containing organic compound that contributes to the aroma of various foodstuffs, most notably coffee. Its unique chemical structure makes it a valuable ingredient in the flavor and fragrance industry.

CAS Number: 13679-85-1[1]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below, reflecting its diverse nomenclature in scientific literature and commercial databases.

| Synonym |

| 2-Methyl-3-oxotetrahydrothiophene |

| 2-Methyl-3-tetrahydrothiophenone |

| 2-Methylthiolan-3-one |

| Dihydro-2-methyl-3(2H)-thiophenone |

| 3(2H)-Thiophenone, dihydro-2-methyl- |

| Blackberry thiophenone |

| 2-Methyl-4,5-dihydro-3(2H)-thiophenone |

| FEMA No. 3512 |

| 2-Methyldihydro-3(2H)-thiophenone |

| 2-Methyl-3-thiolanone |

| 4,5-Dihydro-2-methyl-3(2H)-thiophenone |

| Thiophen-3(2H)-one, dihydro-2-methyl- |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table. This data is essential for its handling, formulation, and analysis.

| Property | Value |

| Molecular Formula | C₅H₈OS |

| Molecular Weight | 116.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sulfurous, fruity, berry-like |

| Density | 1.119 g/mL at 25 °C |

| Boiling Point | 82 °C at 28 mmHg |

| Flash Point | 71 °C (160 °F) |

| Refractive Index | n20/D 1.508 |

| Solubility | Soluble in alcohol and fats |

Synthesis and Biosynthesis

Chemical Synthesis: Dieckmann Condensation

A plausible and common method for the synthesis of five-membered cyclic ketones like this compound is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[2] The general reaction scheme is presented below.

Caption: General workflow for the synthesis of this compound via Dieckmann condensation.

Biosynthesis in Chitinophaga Fx7914

This compound is also produced naturally by microorganisms. A study on the bacterium Chitinophaga Fx7914 elucidated its biosynthetic pathway.[3] The pathway involves the condensation of two precursors: homocysteine and pyruvate.

Caption: Biosynthetic pathway of this compound in Chitinophaga Fx7914.

Experimental Protocols

Synthesis of this compound

This protocol describes a potential synthetic route based on the Dieckmann condensation.

Materials:

-

Ethyl 2-bromopropionate

-

Sodium ethoxide

-

Toluene, anhydrous

-

Hydrochloric acid, dilute

-

Sodium chloride solution, saturated

-

Magnesium sulfate, anhydrous

-

Diethyl ether

Procedure:

-

Preparation of Ethyl 2-(2-(ethoxycarbonyl)ethylthio)propanoate:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

To this solution, add ethyl 3-mercaptopropionate (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, add ethyl 2-bromopropionate (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diester.

-

-

Dieckmann Cyclization:

-

In a separate flask, prepare a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene.

-

Add the crude diester from the previous step dropwise to the sodium ethoxide suspension at reflux.

-

Continue refluxing for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully quench with dilute hydrochloric acid until the solution is acidic.

-

Separate the organic layer, wash with water and saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Hydrolysis and Decarboxylation:

-

To the crude cyclic β-keto ester, add a 10% aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture and extract with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Analytical Protocols

This method is suitable for the identification and quantification of this compound in complex matrices such as coffee aroma.[6][7][8][9][10]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. For chiral analysis, a chiral column such as a Chiraldex G-TA may be used in a multidimensional GC setup.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 150 °C at a rate of 4 °C/min.

-

Ramp to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Scan Mode: Full scan.

NMR is used for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Filter the solution into a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher.

-

Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: 16 ppm

-

Acquisition time: 4 s

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Spectral width: 240 ppm

-

Acquisition time: 1.5 s

-

Expected Chemical Shifts (in CDCl₃):

-

¹³C NMR: δ 214.0 (C=O), 46.1 (CH), 38.7 (CH₂), 23.5 (CH₂), 16.4 (CH₃) ppm.[11]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

As this compound is a liquid, it can be analyzed directly as a neat film.

-

Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation and Parameters:

-

Spectrometer: Any standard FTIR spectrometer.

-

Technique: Transmission.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

Expected Absorptions:

-

A strong absorption band around 1715-1730 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

Absorption bands in the range of 2850-2960 cm⁻¹ due to C-H stretching of the alkyl groups.

-

An absorption band around 600-700 cm⁻¹ for the C-S stretching.

Safety Information

This compound is classified as a combustible liquid. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications

The primary application of this compound is as a flavor and fragrance agent.[1] Its characteristic fruity and sulfurous notes make it a key component in the formulation of flavors for a variety of food products, including baked goods, beverages, and savory items. In the fragrance industry, it is used to impart unique notes to perfumes and other scented products. Its potential in pharmaceutical research is also being explored due to its heterocyclic structure.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its chemical identity, physicochemical properties, synthesis, and analytical characterization. The provided experimental protocols are intended to serve as a valuable resource for researchers and scientists working with this compound. Further research into its biological activities could unveil new applications in the pharmaceutical and agrochemical sectors.

References

- 1. This compound = 97 , FG 13679-85-1 [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The biosynthesis of the aroma volatile this compound in the bacterium Chitinophaga Fx7914 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 3-mercaptopropionate synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 3-mercaptopropionate, a safe food flavoring, competitively inhibits polyphenol oxidase and prevents browning in fresh-cut produce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multidimensional gas chromatography approach to elicit the odour-structure activity of chiral this compound in coffee - American Chemical Society [acs.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. article.scirea.org [article.scirea.org]

- 10. japsonline.com [japsonline.com]

- 11. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methyltetrahydrothiophen-3-one: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydrothiophen-3-one, also known as blackberry thiophenone, is a sulfur-containing heterocyclic compound that plays a significant role in the flavor and fragrance industry.[1][2] Its characteristic aroma, described as roasted meat, coffee, and fried onion, makes it a valuable component in recreating a variety of savory and sweet flavors.[1] Beyond its well-established use in food and perfumery, the thiophene scaffold is a recognized pharmacophore in medicinal chemistry, suggesting potential, yet largely unexplored, applications for this compound in drug discovery and development.[3] This technical guide provides a comprehensive review of the current research on this compound, covering its chemical properties, synthesis, biological significance, and applications, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a cyclic ketone and a member of the tetrahydrothiophene class of compounds.[4] It is a colorless to pale yellow liquid with a distinct sulfurous, fruity, and berry-like odor.[5][6] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈OS | [3] |

| Molecular Weight | 116.18 g/mol | [4] |

| CAS Number | 13679-85-1 | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.119 g/mL at 25 °C | [5] |

| Boiling Point | 82 °C at 28 mmHg | [5] |

| Refractive Index | n20/D 1.508 | [5] |

| Solubility | Insoluble in water; soluble in alcohol and fats | [4] |

| Purity (by GC) | ≥97% | [5] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The 13C NMR spectral data is summarized in Table 2.

Table 2: 13C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Intensity |

| 214.00 | 201.00 |

| 46.07 | 810.00 |

| 38.67 | 789.00 |

| 23.46 | 956.00 |

| 16.39 | 1000.00 |

| Solvent: CDCl₃, Frequency: 100.40 MHz |

Synthesis of this compound

While detailed experimental protocols for the direct chemical synthesis of this compound are not extensively reported in publicly available literature, a plausible synthetic route can be inferred from the synthesis of its precursors, such as 2- and 4-carbomethoxy-3-oxotetrahydrothiophene.[7] The key reaction in forming the tetrahydrothiophene ring is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[8]

Proposed Synthetic Pathway

A potential synthetic pathway for this compound is outlined below. This pathway involves the Michael addition of a thiol to an α,β-unsaturated ester, followed by an intramolecular Dieckmann condensation to form the cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation would yield the target molecule.

References

- 1. cetjournal.it [cetjournal.it]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-甲基四氢噻吩-3-酮 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. blackberry thiophenone, 13679-85-1 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Physical properties of 2-Methyltetrahydrothiophen-3-one (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydrothiophen-3-one (CAS No. 13679-85-1) is a heterocyclic compound recognized for its distinct organoleptic properties, finding primary applications in the flavor and fragrance industries. Its sulfur-containing structure contributes to its characteristic aroma, which is often described as berry, fruity, and sulfurous. A comprehensive understanding of its physical properties is essential for its application in formulation, synthesis, and quality control. This guide provides an in-depth overview of the boiling point and density of this compound, including detailed experimental protocols and a summary of its biosynthetic pathway.

Physical Properties

The key physical properties of this compound are summarized in the table below. These values are critical for handling, storage, and application of the compound in various experimental and industrial settings.

| Property | Value | Conditions |

| Boiling Point | 82 °C | at 28 mmHg |

| Density | 1.119 g/mL | at 25 °C |

Data sourced from various chemical suppliers and databases.[1][2]

Experimental Protocols

Determination of Boiling Point at Reduced Pressure

The boiling point of this compound is reported at a reduced pressure (82 °C at 28 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point. The determination of boiling point under reduced pressure is a standard technique in organic chemistry.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure above the liquid, the boiling point is lowered.

Apparatus:

-

A distillation flask of appropriate size

-

A heating mantle or oil bath

-

A thermometer calibrated for the expected temperature range

-

A condenser

-

A vacuum pump and a manometer to measure the pressure

-

Boiling chips or a magnetic stirrer to ensure smooth boiling

Procedure:

-

A small amount of this compound, along with a few boiling chips, is placed in the distillation flask.

-

The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.

-

The vacuum pump is connected and the system is evacuated to the desired pressure, in this case, 28 mmHg, as measured by the manometer.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady reflux is observed in the condenser. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid is its mass per unit volume. For this compound, the density is reported as 1.119 g/mL at 25 °C. Standard methods for determining the density of liquids include the use of a pycnometer or a digital density meter.

Principle: The mass of a precisely known volume of the liquid is measured at a specific temperature.

Apparatus:

-

A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

A thermostatically controlled water bath

-

An analytical balance

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a water bath maintained at 25 °C until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the mark, and any excess liquid is carefully removed.

-

The pycnometer is removed from the bath, wiped dry, and its mass is accurately measured.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Biosynthesis of this compound

This compound is known to be produced by the bacterium Chitinophaga Fx7914. Its biosynthesis is a notable example of the generation of flavor compounds by microorganisms. The pathway involves the condensation of precursors derived from amino acid and carbohydrate metabolism.

The biosynthetic pathway for this compound in Chitinophaga Fx7914 is initiated from two primary building blocks: homocysteine and pyruvate. Homocysteine is first converted to 3-mercaptopropanal. Pyruvate undergoes a reaction to form a key intermediate which then cyclizes. Subsequent dehydration and tautomerization steps lead to the formation of the final product, this compound.

Caption: Biosynthetic pathway of this compound in Chitinophaga Fx7914.

References

Solubility Profile of 2-Methyltetrahydrothiophen-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methyltetrahydrothiophen-3-one in various solvents. Due to a notable lack of extensive quantitative data in publicly available literature, this document summarizes the existing information and presents detailed experimental protocols for researchers to determine solubility in their own laboratories.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited and presents some contradictions, particularly for its solubility in water. Qualitative assessments consistently report its solubility in non-polar solvents. The data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 25 | 76.11 g/L | Estimated | The Good Scents Company[1] |

| Water | Not Specified | 17.5 g/L | Predicted | FooDB[2] |

| Water | Not Specified | Insoluble | Experimental | PubChem (JECFA)[3], The Good Scents Company[1] |

| Alcohol | Not Specified | Soluble | Experimental | PubChem (JECFA)[3], The Good Scents Company[1] |

| Fats | Not Specified | Soluble | Experimental | PubChem (JECFA)[3], The Good Scents Company[1] |

Note on Water Solubility: The conflicting reports on water solubility, ranging from "insoluble" to an estimated high solubility, highlight the need for precise experimental determination. The term "insoluble" in a qualitative context may indicate low, but not zero, solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, particularly in various organic solvents for which no quantitative data is currently available, the following established methods are recommended.

Gravimetric Method for Liquid Solutes

This method is a reliable and straightforward approach for determining the solubility of a liquid solute, like this compound, in a given solvent.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane, toluene)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Glass vials with airtight seals

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of a separate liquid phase of the solute after equilibration.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent any evaporation of the solvent.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.

-

-

Separation of the Saturated Solution:

-

After equilibration, cease agitation and allow the vial to stand undisturbed for at least 2 hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solvent phase) using a pipette.

-

-

Gravimetric Analysis:

-

Transfer the collected saturated solution to a pre-weighed evaporating dish.

-

Weigh the evaporating dish with the saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent in a drying oven set to a temperature below the boiling point of this compound but sufficient to evaporate the solvent.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the evaporating dish with the residue minus the initial weight of the empty dish.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound.

-

Solubility can then be expressed in various units, such as g/100g of solvent or g/L of solvent.

-

Shake-Flask Method with Instrumental Analysis

For a higher throughput and potentially more sensitive analysis, the shake-flask method followed by instrumental analysis is recommended.

Procedure:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the gravimetric method.

-

Sample Preparation:

-

After equilibration and phase separation, carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the pure solvent to bring the concentration of this compound within the linear range of the analytical instrument.

-

-

Instrumental Analysis:

-

Analyze the diluted sample using a suitable analytical technique, such as:

-

UV-Vis Spectroscopy: If this compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): A calibration curve of peak area versus concentration can be established.

-

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of [1]Benzothieno[3,2‑b][1]benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methyltetrahydrothiophen-3-one for Researchers and Drug Development Professionals

Introduction: 2-Methyltetrahydrothiophen-3-one, with CAS number 13679-85-1, is a sulfur-containing heterocyclic ketone. It is a key aroma compound found in various foods and is also utilized as a flavor and fragrance agent.[1][2] In the realm of pharmaceutical research, its unique structural motif makes it an interesting building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of commercially available this compound, including a comparative summary of supplier specifications, and outlines standard experimental protocols for its quality control.

Commercial Suppliers and Physical Properties

A multitude of chemical suppliers offer this compound, catering to a range of purity requirements and scales, from research and development quantities to bulk production. Key suppliers include Sigma-Aldrich, TCI America, Ality Group, Parchem, and The Good Scents Company.[3][4][5] The compound is also known by several synonyms, including blackberry thiophenone and 2-methyl-3-oxotetrahydrothiophene.[6]

Table 1: Comparative Physical and Chemical Properties from Commercial Suppliers

| Property | Sigma-Aldrich[6] | TCI America[4] | The Good Scents Company[2] | Chem-Impex[1] |

| CAS Number | 13679-85-1 | 13679-85-1 | 13679-85-1 | 13679-85-1 |

| Molecular Formula | C₅H₈OS | C₅H₈OS | C₅H₈OS | C₅H₈OS |

| Molecular Weight | 116.18 g/mol | 116.18 g/mol | 116.18 g/mol | 116.18 g/mol |

| Purity (Assay) | ≥97% (GC) | >97.0% (GC) | 98.00 to 100.00% | 98 - 100% (Purity by GC) |

| Appearance | Colorless to yellow liquid | Colorless to Light orange to Yellow clear liquid | Colorless to dark yellow clear liquid (est) | Almost colorless to pale yellow liquid |

| Density | 1.119 g/mL at 25 °C (lit.) | - | 1.12200 to 1.12600 @ 25.00 °C | 1.118 g/mL |

| Boiling Point | 82 °C/28 mmHg (lit.) | - | 82.00 °C @ 28.00 mm Hg | - |

| Refractive Index | n20/D 1.508 (lit.) | - | 1.50800 to 1.51200 @ 20.00 °C | n20/D 1.505 - 1.510 |

| Flash Point | 159.8 °F (71 °C) | - | 160.00 °F TCC ( 71.11 °C. ) | - |

| Grade | FG (Food Grade), Kosher | - | - | meets FG specifications, KOSHER, FEMA 3512 |

Quality Control Experimental Workflow

Ensuring the identity and purity of this compound is critical for its application in research and development. A standard quality control workflow involves a combination of chromatographic and spectroscopic techniques.

Detailed Experimental Protocols

The following are representative protocols for the analytical techniques outlined in the workflow. These should be adapted and validated for specific laboratory instrumentation and requirements.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a primary technique for determining the purity of volatile compounds like this compound.

-

Objective: To determine the purity of the sample and identify any volatile impurities.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

-

Injection Volume: 1 µL.

-

Data Analysis: Calculate the area percentage of the main peak to determine the purity. Identify impurity peaks by comparing their retention times with known standards, if available. For structural elucidation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of the compound.

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Nuclei: ¹H (Proton) and ¹³C (Carbon-13).

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Parameters (Typical):

-

Number of scans: 16

-

Relaxation delay: 1 s

-

Pulse width: 90°

-

-

¹³C NMR Parameters (Typical):

-

Number of scans: 1024

-

Relaxation delay: 2 s

-

Pulse program: Proton-decoupled.

-

-

Data Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with reference spectra or predicted values to confirm the structure. The expected ¹³C NMR shifts for 2-methylthiolan-3-one in CDCl₃ are approximately 16.39, 23.46, 38.67, 46.07, and 214.00 ppm.[5]

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Objective: To confirm the presence of key functional groups, particularly the ketone carbonyl group.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Measurement Mode: Transmittance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Data Analysis: Look for characteristic absorption bands. For this compound, a strong absorption band corresponding to the C=O stretching of the ketone is expected around 1710-1725 cm⁻¹. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) and other unexpected peaks indicates the absence of hydroxyl impurities or significant degradation products.

This guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications, it is always recommended to consult the supplier's Certificate of Analysis and perform in-house validation of the material.

References

- 1. chemimpex.com [chemimpex.com]

- 2. blackberry thiophenone, 13679-85-1 [thegoodscentscompany.com]

- 3. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 4. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound = 97 , FG 13679-85-1 [sigmaaldrich.com]

The Biological Landscape of 2-Methyltetrahydrothiophen-3-one and its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of 2-Methyltetrahydrothiophen-3-one and the broader class of thiophene derivatives. While this compound is primarily recognized for its applications in the flavor and fragrance industries, its thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[1] This document aims to bridge the current knowledge gap by summarizing the known biological activities of thiophene compounds, presenting key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel derivatives of this compound.

This compound: Current Understanding and Research Gaps

This compound, also known as blackberry thiophenone, is a sulfur-containing heterocyclic compound.[2] It is recognized for its contribution to the aroma of various foodstuffs and is utilized as a flavoring agent.[3] While its potential in the pharmaceutical industry has been noted due to its unique chemical structure, there is a conspicuous absence of published data on its specific biological activities and those of its direct derivatives.[3] The biosynthesis of this volatile compound has been elucidated in the bacterium Chitinophaga Fx7914, but its pharmacological profile in mammalian systems remains largely unexplored. This lack of data presents a significant opportunity for future research to investigate the potential therapeutic applications of this compound and its analogs.

Biological Activities of Thiophene Derivatives

The thiophene ring is a key structural motif in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5]

Anticancer Activity

Thiophene derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[6][7] The mechanisms of action are diverse and include the inhibition of key enzymes and disruption of cellular processes essential for tumor growth.[5]

Table 1: Anticancer Activity of Selected Thiophene Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 2b | Hep3B | MTS Assay | 5.46 | [7] |

| Compound 2e | Hep3B | MTS Assay | 12.58 | [7] |

| Compound 11b | MCF7 (Breast) | MTT Assay | 6.55 | [8] |

| Compound 11b | HCT116 (Colon) | MTT Assay | 8.20 | [8] |

| Compound 15 | MCF7 (Breast) | MTT Assay | 9.35 | [8] |

| Compound 15 | HCT116 (Colon) | MTT Assay | 8.76 | [8] |

| Compound 3b | HepG2 (Liver) | MTT Assay | 3.105 | [9] |

| Compound 3b | PC-3 (Prostate) | MTT Assay | 2.15 | [9] |

| Compound 4c | HepG2 (Liver) | MTT Assay | 3.023 | [9] |

| Compound 4c | PC-3 (Prostate) | MTT Assay | 3.12 | [9] |

| BU17 | A549 (Lung) | MTS Assay | 9.00 | [6] |

Anti-inflammatory Activity

Several thiophene derivatives have demonstrated potent anti-inflammatory effects.[10][11] Their mechanisms of action often involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[4]

Table 2: Anti-inflammatory Activity of Selected Thiophene Derivatives

| Compound ID | Assay Model | Target | IC50 (µM) or % Inhibition | Reference |

| Compound 1 | In vitro 5-LOX inhibition | 5-LOX | 29.2 | [4] |

| Compound 2 | In vitro 5-LOX inhibition | 5-LOX | 6.0 | [4] |

| Compound 3 | In vitro 5-LOX inhibition | 5-LOX | 6.6 | [4] |

| Compound 4 | In vitro 5-LOX inhibition | 5-LOX | ~57% inhibition at 100 µg/mL | [4] |

| Compound 15 | Carrageenan-induced paw edema | In vivo | 58.46% inhibition at 50 mg/kg | [4] |

| Thiophene pyrazole hybrids | In vitro COX-2 inhibition | COX-2 | 0.31–1.40 | [4] |

Antimicrobial Activity

The thiophene scaffold is also present in compounds with significant antimicrobial properties, effective against both bacterial and fungal pathogens.[12][13]

Table 3: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound ID | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| Compound 25 | S. aureus | Broth microdilution | 16 | [12] |

| Compound 26 | S. aureus | Broth microdilution | 16 | [12] |

| Compound 25 | E. faecalis | Broth microdilution | 16 | [12] |

| Compound 26 | E. faecalis | Broth microdilution | 16 | [12] |

| Compound 25 | B. cereus | Broth microdilution | 16 | [12] |

| Compound 26 | B. cereus | Broth microdilution | 16 | [12] |

| Compound 25 | C. albicans | Broth microdilution | 16 | [12] |

| Compound 26 | C. albicans | Broth microdilution | 16 | [12] |

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | Microdilution | 16 (MIC50) | [14] |

| Thiophene derivative 4 | Colistin-Resistant E. coli | Microdilution | 8 (MIC50) | [14] |

| Spiro–indoline–oxadiazole 17 | C. difficile | Broth microdilution | 2 to 4 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. This section provides protocols for key assays used to assess the anticancer, anti-inflammatory, and antimicrobial properties of thiophene derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[15]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[16][17]

-

Animal Preparation: Use male Wistar or Sprague-Dawley rats (180-220 g).[18]

-

Compound Administration: Administer the test compound or vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.[16][19]

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of the rat.[19]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19]

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Anticancer Mechanism: Tubulin Polymerization Assay

This assay is used to determine if a compound interferes with the assembly of microtubules, a critical process in cell division.[20][21]

-

Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer on ice. Prepare a GTP stock solution.[20]

-

Assay Setup: In a 96-well plate pre-warmed to 37°C, add the test compound at various concentrations. Control wells should contain a vehicle, a known tubulin polymerization inhibitor (e.g., nocodazole), and a known stabilizer (e.g., paclitaxel).[20]

-

Initiation of Polymerization: Add the tubulin/GTP mixture to each well to initiate polymerization.[20]

-

Data Acquisition: Measure the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter) over time (e.g., every 60 seconds for 60-90 minutes) at 37°C in a plate reader.[20][21]

-

Data Analysis: Plot the absorbance or fluorescence intensity against time. A decrease in the rate and extent of polymerization indicates an inhibitory effect.[20]

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by biologically active compounds is fundamental for rational drug design and development. Thiophene derivatives have been shown to modulate several key pathways implicated in cancer and inflammation.

Inhibition of COX and LOX Pathways in Inflammation

Many anti-inflammatory thiophene derivatives exert their effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[4]

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Disruption of Microtubule Dynamics in Cancer

Several anticancer thiophene derivatives function as microtubule-targeting agents. They interfere with the dynamic process of tubulin polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest and apoptosis.[5]

Caption: Disruption of tubulin polymerization by thiophene derivatives.

Inhibition of VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Some thiophene derivatives have been identified as inhibitors of the VEGFR-2 signaling pathway, thereby blocking angiogenesis.[9][22]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

While this compound itself currently lacks a defined pharmacological profile, the extensive biological activities demonstrated by the broader class of thiophene derivatives highlight a promising avenue for future research. The thiophene scaffold serves as a versatile template for the design of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. This technical guide provides a foundational resource of quantitative data, experimental protocols, and mechanistic insights to aid researchers in the exploration and development of novel derivatives of this compound as potential drug candidates. Future studies should focus on the synthesis and systematic biological evaluation of analogs of this core molecule to unlock their therapeutic potential.

References

- 1. [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW | Semantic Scholar [semanticscholar.org]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work. | Semantic Scholar [semanticscholar.org]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]

- 8. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]

- 13. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. inotiv.com [inotiv.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. Synthesis of thiophene and NO-curcuminoids for antiinflammatory and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 22. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Methyltetrahydrothiophen-3-one

For Researchers, Scientists, and Drug Development Professionals